N,N-dimethyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide
Description
N,N-Dimethyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a piperidine ring substituted with a pyrazin-2-yloxy group and an N,N-dimethyl sulfonamide moiety. Its synthesis involves coupling reactions between sulfonamide precursors and substituted piperidine or pyrazine intermediates, as exemplified in related compounds (e.g., ).
Properties
IUPAC Name |
N,N-dimethyl-4-(4-pyrazin-2-yloxypiperidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-21(2)27(24,25)16-5-3-14(4-6-16)18(23)22-11-7-15(8-12-22)26-17-13-19-9-10-20-17/h3-6,9-10,13,15H,7-8,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLFGAOXLYPQNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Diabetes Treatment
Recent studies have highlighted the potential of this compound as a glucokinase activator. Glucokinase plays a crucial role in glucose metabolism, and its activation can lead to improved insulin sensitivity and glucose homeostasis. The compound has been investigated for its ability to reduce hypoglycemia risks while enhancing glycemic control in type 2 diabetes mellitus patients. The design of such activators aims to provide a therapeutic approach that minimizes adverse effects commonly associated with diabetes medications .
Anti-Tubercular Activity
The compound has also been explored for its anti-tubercular properties. Research indicates that derivatives of similar sulfonamide compounds exhibit significant activity against Mycobacterium tuberculosis. For instance, studies have demonstrated that certain structural modifications can enhance the efficacy of these compounds against tuberculosis, with some derivatives showing IC50 values as low as 1.35 μM . This highlights the potential of N,N-dimethyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide in developing new treatments for multidrug-resistant strains of tuberculosis.
Case Studies
In experimental models, compounds structurally related to this compound have shown promise in reducing oxidative stress and inflammation in neuronal cells. For example, studies have indicated that these compounds can scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage that contributes to neurodegeneration .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The compound’s uniqueness lies in its pyrazin-2-yloxy-piperidine linker, distinguishing it from other benzenesulfonamides. Key structural analogs include:
Key Observations :
- The pyrazine-oxy group may enhance solubility or binding specificity compared to simpler piperidine derivatives (e.g., vs. ).
- Hydrazinecarbonyl analogs (e.g., ) show strong CA inhibition, suggesting the pyrazine-oxy variant could target similar enzymes.
- NVP-QBE170’s pyrazine moiety demonstrates the role of heteroaromatic groups in ion channel modulation .
Physicochemical Properties
Q & A
Q. What are the key structural features of N,N-dimethyl-4-(4-(pyrazin-2-yloxy)piperidine-1-carbonyl)benzenesulfonamide that influence its bioactivity?
The compound’s bioactivity is attributed to:
- A sulfonamide group (-SO2NH2), known for enzyme inhibition via hydrogen bonding with catalytic residues .
- A pyrazine moiety , which enhances solubility and participates in π-π stacking interactions with biological targets .
- The piperidine-1-carbonyl linker, providing conformational flexibility for target binding . Methodological Insight: Computational docking studies (e.g., AutoDock Vina) can predict interactions with kinase domains, guiding structure-activity relationship (SAR) optimization .
Q. What synthetic routes are commonly used to prepare this compound?
Synthesis typically involves:
- Step 1 : Coupling of 4-(pyrazin-2-yloxy)piperidine with 4-(chlorocarbonyl)benzenesulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .
- Step 2 : N,N-Dimethylation of the sulfonamide group using methyl iodide and a base (e.g., K2CO3 in DMF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | DCM, 0°C, 12 hr | 65–70 | >95% |
| 2 | DMF, K2CO3, 60°C | 80–85 | >98% |
Q. Which analytical techniques are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks for the pyrazine (δ 8.2–8.5 ppm) and piperidine (δ 3.4–3.8 ppm) protons .
- IR Spectroscopy : Confirm sulfonamide S=O stretches (1350–1150 cm⁻¹) .
- Mass Spectrometry : ESI-MS ([M+H]+ expected m/z ~433.5) .
- Melting Point : Reported range 134–135°C (DSC) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields for scale-up?
- Coupling Agent Selection : Replace traditional EDCl/HOBt with N,N-diisopropylcarbodiimide (DIC) and OxymaPure® to reduce racemization .
- Solvent Optimization : Use THF instead of DMF to improve solubility of intermediates .
- Process Monitoring : Employ inline FTIR or PAT (Process Analytical Technology) to track reaction progress .
Q. What strategies resolve contradictory bioactivity data in kinase inhibition assays?
Contradictions may arise from:
- Assay Conditions : Varying ATP concentrations (e.g., 1–100 µM) alter IC50 values. Standardize using ADP-Glo™ Kinase Assay .
- Structural Analogs : Compare with 4-cyano-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)benzenesulfonamide (IC50 = 0.8 µM vs. 2.3 µM) to identify substituent effects .
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) .
Q. How to address discrepancies in spectral data during structural elucidation?
Common issues and solutions:
- Tautomerism in Pyrazine : Use 2D NMR (HSQC, HMBC) to resolve ambiguity in aromatic proton assignments .
- Impurity Peaks : Apply preparative HPLC (C18 column, 70:30 MeOH/H2O) to isolate the main product .
- Crystallization Artifacts : Perform SC-XRD (e.g., SHELXL refinement) to confirm stereochemistry .
Data Contradiction Analysis
Q. Why do computational predictions of binding affinity conflict with experimental IC50 values?
- Force Field Limitations : AMBER or CHARMM may inadequately model sulfonamide-protein interactions. Use QM/MM hybrid methods (e.g., Gaussian/NAMD) .
- Solvent Effects : Include explicit water molecules in MD simulations to account for hydration entropy .
- Experimental Variability : Triplicate assays with controls (e.g., staurosporine) reduce noise .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
